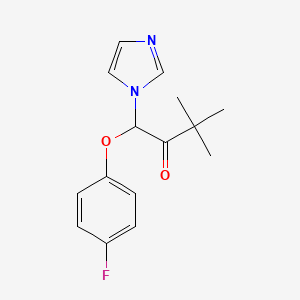
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that features a fluorophenoxy group, an imidazole ring, and a dimethylbutanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Imidazole Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the fluorophenoxy intermediate reacts with an imidazole derivative.
Final Assembly: The final step involves the coupling of the imidazole-fluorophenoxy intermediate with a dimethylbutanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Bromophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Methylphenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Uniqueness
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets.
属性
CAS 编号 |
54720-22-8 |
|---|---|
分子式 |
C15H17FN2O2 |
分子量 |
276.31 g/mol |
IUPAC 名称 |
1-(4-fluorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 |
InChI 键 |
PDQPARMDZSGDCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
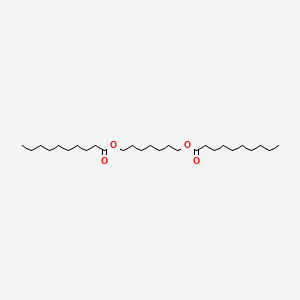
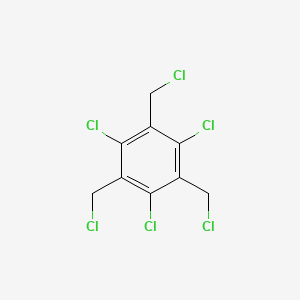

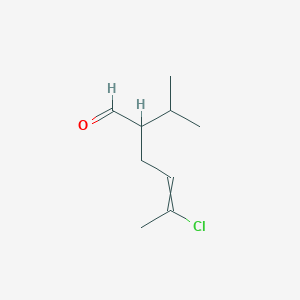
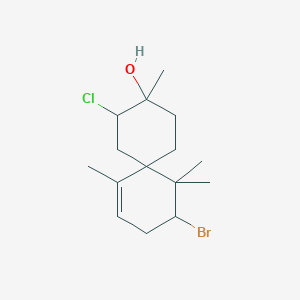
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
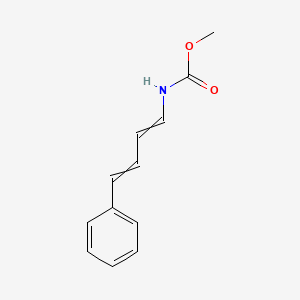
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

